molecular formula C19H22N4O4S2 B2584770 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1396801-12-9

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2584770
CAS No.: 1396801-12-9
M. Wt: 434.53
InChI Key: YQXCZKUNGCJWMN-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methoxy group at the 4-position and a methylamino group at the 2-position. The acetamide linker connects this moiety to a phenethyl group bearing a sulfamoyl (-SO₂NH₂) substituent at the para position. The benzothiazole scaffold is well-documented for its pharmacological relevance, including kinase inhibition, antimicrobial activity, and enzyme modulation .

Synthetic routes for analogous benzothiazole-acetamides typically involve cyclization reactions (e.g., Hantzsch thiazole synthesis) followed by nucleophilic substitutions or coupling reactions . For instance, substituted benzothiazole-2-amines are often functionalized via chloroacetamide intermediates, which are subsequently reacted with amines or heterocycles . The sulfamoylphenethyl group in the target compound may require additional steps, such as sulfonation or Mitsunobu coupling, to introduce the sulfonamide moiety .

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-23(19-22-18-15(27-2)4-3-5-16(18)28-19)12-17(24)21-11-10-13-6-8-14(9-7-13)29(20,25)26/h3-9H,10-12H2,1-2H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXCZKUNGCJWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide is a synthetic organic molecule that exhibits significant biological activity, particularly in pharmacology. Its unique structural features, including a thiazole ring and various functional groups, suggest potential interactions with biological targets, making it an interesting candidate for drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 349.46 g/mol. The presence of the methoxy group and sulfonamide moiety enhances its solubility and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives containing thiazole and benzothiazole rings have shown significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves induction of apoptosis and inhibition of DNA synthesis through pathways such as caspase activation .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Thiazole derivatives have been documented to exhibit activity against a range of bacterial strains, suggesting that the sulfonamide component may contribute to this effect by interfering with folic acid synthesis in bacteria .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. These interactions can lead to modulation of key signaling pathways involved in cell proliferation and apoptosis.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved by reacting appropriate anilines with carbon disulfide.
  • Introduction of Functional Groups : Subsequent reactions introduce the methoxy and sulfonamide groups through standard organic reactions such as nucleophilic substitution.
  • Final Acetamide Formation : The last step involves amidation to form the final acetamide structure.

Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of thiazole derivatives:

StudyFindings
Demonstrated significant anticancer activity in A549 and C6 cell lines via apoptosis induction.
Discussed the antimicrobial properties linked to sulfonamide functionality, inhibiting bacterial growth.
Explored structure-activity relationships (SAR) highlighting the importance of methoxy and thiazole groups in enhancing biological efficacy.

Case Studies

  • Anticancer Efficacy : In a controlled study, a derivative similar to this compound was tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, derivatives of phenylacetamides have been synthesized and evaluated for their efficacy in treating epilepsy. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and acetamide components can influence anticonvulsant activity significantly. In particular, compounds that bind to neuronal voltage-sensitive sodium channels have shown promise in animal models of epilepsy .

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamideTBDTBDTBD
Phenytoin28.10>100>3.6
Valproic Acid4857841.6

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely documented. Compounds similar to this compound have been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). These studies often utilize assays such as MTT and caspase activation to assess the ability of these compounds to induce apoptosis in tumor cells .

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activity. Research indicates that modifications in the thiazole ring can enhance the efficacy against a range of bacterial strains. This suggests a potential application in developing new antimicrobial agents .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring.
  • Introduction of the methoxy and sulfonamide groups.
  • Final acetamide formation through coupling reactions.

These synthetic pathways are crucial for optimizing the yield and purity of the final product, which is essential for subsequent biological evaluations.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound and its analogs:

  • Anticonvulsant Screening : A study involving various phenylacetamides demonstrated that specific modifications led to enhanced protective effects in maximal electroshock tests (MES), indicating potential as new antiepileptic drugs .
  • Anticancer Evaluation : Research on thiazole derivatives has shown promising results in inducing apoptosis in cancer cell lines, with certain compounds leading to significant reductions in cell viability .
  • Antimicrobial Testing : Investigations into the antimicrobial properties of related compounds have revealed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Benzothiazole Substituents

Compounds in , such as N-(5-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, share the methoxybenzothiazole-acetamide backbone but differ in the substituent at the acetamide nitrogen (e.g., dihydroisoquinoline vs. sulfamoylphenethyl). Key distinctions include:

  • Physical Properties : Melting points for methoxy-substituted analogs range from 240–260°C, indicative of crystalline stability, whereas halogenated derivatives (e.g., 4p ) exhibit slightly lower melting points (240.6°C) due to reduced symmetry .
  • Synthetic Yields : Methoxybenzothiazole derivatives typically achieve 71–86% yields, comparable to the target compound’s expected efficiency .

Sulfonamide/Sulfamoyl-Containing Derivatives

Compounds like N-(4-sulfamoylphenyl) derivatives () and N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide () highlight the role of sulfonamide groups in enhancing solubility and bioactivity:

  • Structural Flexibility: The phenethyl chain in the target compound may confer better pharmacokinetics than rigid phenyl linkages (e.g., in 2-((4-chlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide, ), which has a melting point of 216–220°C and moderate yields (64%) .

Heterocyclic Acetamide Derivatives

Triazole- and imidazole-linked benzothiazoles (e.g., 5a–m in ) demonstrate the impact of heterocyclic substitutions:

  • Activity Modulation : Triazole substituents (e.g., 5a–m ) enhance antifungal and anticancer activities compared to simple acetamides, but they require multi-step syntheses with lower yields (46–55%) .
  • Thermal Stability : Heterocyclic derivatives generally exhibit lower melting points (e.g., 206–211°C for coumarin-linked thiazoles in ) due to reduced crystallinity .

Antimicrobial Activity Trends

Compounds like N-(4-methylthiazol-2-yl)-2-m-tolylacetamide () and azo disperse dyes () show broad-spectrum antimicrobial activity (MIC: 6.25–12.5 µg/mL). The target compound’s sulfamoyl group may synergize with the benzothiazole core to inhibit bacterial growth, though its phenethyl chain could reduce potency compared to smaller substituents .

Comparative Data Table

Compound Name/Structure Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 4-methoxybenzothiazole, sulfamoylphenethyl Data Unavailable N/A Inferred antibacterial
4k () 5-methoxybenzothiazole, dihydroisoquinoline 252.3 83.47 Anticancer, enzyme inhibition
13 () Coumarin-thiazole, 4-chlorophenylamino 216–220 64 α-Glucosidase inhibition
107b () 4-methylthiazole, m-tolyl Not reported N/A Antibacterial (MIC: 6.25 µg/mL)
5a–m () Triazole-thioacetamide, alkoxybenzothiazole 190–210 55–75 Antifungal, kinase inhibition

Key Research Findings

  • Synthetic Efficiency : Methoxybenzothiazole derivatives are synthesized in high yields (71–95%) via cyclization and nucleophilic substitution, suggesting feasibility for the target compound .
  • Bioactivity Potential: Sulfamoylphenethyl analogs (e.g., ) exhibit enhanced solubility and enzyme-targeting capabilities, positioning the target compound for antibacterial or antidiabetic applications .
  • Thermal Stability : High melting points (240–260°C) in methoxybenzothiazoles correlate with structural rigidity, a trait advantageous for formulation .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).
  • Optimize stoichiometry (1:1.2 molar ratio of thiazole intermediate to sulfamoylphenethylamine) to minimize byproducts .

Basic: How is the compound characterized for purity and structural integrity?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm in 1^1H NMR; sulfamoyl resonance at δ 7.5–7.8 ppm in 13^13C NMR) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C19H22N4O3S2: 430.12; observed: 430.11) .
  • Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N, S composition.

Q. Data Validation :

  • Cross-reference IR peaks (e.g., C=O stretch at 1680–1700 cm⁻¹, sulfonamide N-H bend at 1550 cm⁻¹) with literature .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 h incubation) .
  • Anticancer Potential : MTT assay using human cancer cell lines (e.g., MCF-7, HepG2; IC50 calculation after 72 h exposure) .
  • Enzyme Inhibition : Test against lipoxygenase (LOX) or kinases (e.g., EGFR) via spectrophotometric monitoring of substrate conversion .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity, ibuprofen for LOX inhibition) and solvent blanks.

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on systematic modifications:

  • Thiazole Substituents : Replace methoxy with ethoxy or halogens to assess electronic effects on bioactivity .
  • Sulfamoyl Group : Compare para- vs. meta-substitution or replace with carboxylate to study hydrogen-bonding interactions .
  • Acetamide Linker : Introduce methyl or phenyl groups to evaluate steric effects on target binding .

Q. Data Analysis :

  • Use ANOVA to compare IC50/MIC values across derivatives.
  • Correlate logP (calculated via ChemDraw) with cytotoxicity to assess permeability .

Advanced: How to resolve low yields during the N-acylation step?

Methodological Answer:
Troubleshoot using evidence-based strategies:

  • Catalyst Optimization : Replace DMAP with DCC (N,N'-dicyclohexylcarbodiimide) or EDC/HOBt for better activation .
  • Solvent Selection : Switch from dichloromethane to DMF to improve solubility of polar intermediates .
  • Reaction Monitoring : Employ in-situ FTIR to detect acyl intermediate formation and adjust reaction time .

Case Study : Ultrasonication at 40 kHz improved yields from 45% to 72% in similar thiazole-acetamide syntheses .

Advanced: How can molecular docking guide target identification?

Methodological Answer:

Target Selection : Prioritize proteins with known thiazole/sulfonamide interactions (e.g., EGFR, LOX, tubulin) .

Docking Workflow :

  • Prepare ligand (compound) and receptor (PDB ID: 1M17 for EGFR) using AutoDock Tools.
  • Run simulations with Lamarckian GA (50 runs, population size 150).

Validation : Compare binding energies (ΔG) with co-crystallized ligands. A ΔG ≤ −8 kcal/mol suggests strong binding .

Interpretation : Favorable interactions (e.g., hydrogen bonds with sulfamoyl group, π-π stacking with thiazole) validate hypothetical targets .

Advanced: How to address conflicting bioactivity data across studies?

Methodological Answer:
Resolve discrepancies through:

Assay Standardization :

  • Use identical cell lines/passage numbers (e.g., HepG2 at passage 15–20).
  • Normalize DMSO concentration to ≤0.1% in all assays .

Compound Stability :

  • Perform HPLC stability tests (e.g., 24 h in PBS at 37°C; degradation >10% invalidates data) .

Statistical Rigor :

  • Apply Grubbs’ test to exclude outliers in triplicate experiments.
  • Report IC50 with 95% confidence intervals .

Case Example : Variability in antimicrobial data may arise from differences in bacterial strain resistance profiles .

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